

molecular weight of 1-(6-Methoxy-2-naphthyl)ethanol

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Compound of Interest

Compound Name: 1-(6-Methoxy-2-naphthyl)ethanol

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Technical Guide: 1-(6-Methoxy-2-naphthyl)ethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **1-(6-Methoxy-2-naphthyl)ethanol**, a key chemical intermediate and a known impurity in the manufacturing of the non-steroidal anti-inflammatory drug (NSAID), Naproxen. This document details its chemical properties, relevant experimental protocols, and its relationship to major biological signaling pathways.

Core Chemical and Physical Properties

1-(6-Methoxy-2-naphthyl)ethanol is a secondary alcohol derivative of naphthalene. Its physicochemical properties are critical for its synthesis, detection, and separation in pharmaceutical preparations. The primary quantitative data for this compound are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₃ H ₁₄ O ₂	[1]
Molecular Weight	202.25 g/mol	[1][2]
CAS Number	77301-42-9	[1][2]
Appearance	White to off-white powder or crystals	[3]
IUPAC Name	1-(6-methoxynaphthalen-2-yl)ethanol	[2]
Synonyms	Naproxen Impurity K, MNE, 6-Methoxy- α -methyl-2-naphthalenemethanol	[2][3]

Experimental Protocols

Synthesis of 1-(6-Methoxy-2-naphthyl)ethanol

This compound is a critical intermediate in the stereoselective synthesis of (S)-Naproxen.[4] A common synthetic route involves the reduction of the corresponding ketone, 2-acetyl-6-methoxynaphthalene.

Objective: To synthesize **1-(6-Methoxy-2-naphthyl)ethanol** by the reduction of 2-acetyl-6-methoxynaphthalene.

Materials:

- 2-acetyl-6-methoxynaphthalene
- Sodium borohydride (NaBH₄)
- Methanol (MeOH)
- Dichloromethane (CH₂Cl₂)
- Saturated aqueous ammonium chloride (NH₄Cl) solution

- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, and stir bar
- Thin-layer chromatography (TLC) plate and developing chamber

Methodology:

- Dissolve 2-acetyl-6-methoxynaphthalene in a mixture of methanol and dichloromethane in a round-bottom flask.
- Cool the solution in an ice bath to 0°C .
- Slowly add sodium borohydride to the stirred solution in small portions.
- Monitor the reaction progress using TLC until the starting material is consumed.
- Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
- Extract the aqueous layer with dichloromethane.
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
- Purify the crude product by column chromatography or recrystallization to obtain pure **1-(6-Methoxy-2-naphthyl)ethanol**.

Analytical Determination by High-Performance Liquid Chromatography (HPLC)

As a known impurity of Naproxen, accurate quantification of **1-(6-Methoxy-2-naphthyl)ethanol** is essential for quality control in pharmaceutical formulations.

Objective: To develop and validate a Reverse-Phase HPLC (RP-HPLC) method for the simultaneous determination of Naproxen and its impurity, **1-(6-Methoxy-2-naphthyl)ethanol**.

Instrumentation and Conditions:

Parameter	Specification
HPLC System	Agilent 1260 Infinity II or equivalent
Column	YMC-Pack ODS-A (250 x 4.6 mm, 5 µm) or Porous Graphitic Carbon (PGC)
Mobile Phase	Acetonitrile and 10 mM Ammonium Acetate buffer (pH 3.8) (550:450 v/v)
Flow Rate	0.8 mL/min
Detection Wavelength	254 nm
Injection Volume	10 µL
Column Temperature	25°C

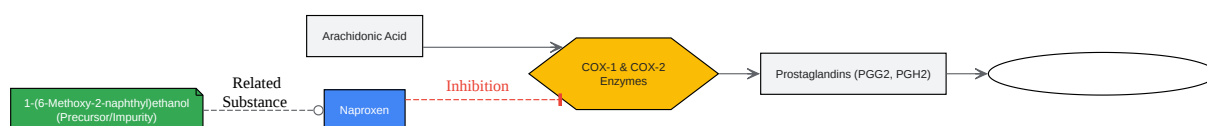
Methodology:

- **Standard Preparation:** Prepare a stock solution of **1-(6-Methoxy-2-naphthyl)ethanol** reference standard in the mobile phase. Prepare a series of working standards by serial dilution to generate a calibration curve.
- **Sample Preparation:** Accurately weigh and dissolve the Naproxen drug substance or crushed tablets in the diluent to achieve a known concentration.
- **Chromatographic Run:** Inject the standard and sample solutions into the HPLC system.
- **Data Analysis:** Identify the peaks based on the retention times of the reference standards. Quantify the amount of **1-(6-Methoxy-2-naphthyl)ethanol** in the sample by comparing its peak area to the calibration curve.

Biological Context and Signaling Pathways

1-(6-Methoxy-2-naphthyl)ethanol is primarily significant due to its relationship with Naproxen. Naproxen functions by inhibiting the cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway.

Naproxen is a non-selective inhibitor of both COX-1 and COX-2. These enzymes catalyze the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of inflammation, pain, and fever. By blocking this conversion, Naproxen exerts its anti-inflammatory, analgesic, and antipyretic effects. While **1-(6-Methoxy-2-naphthyl)ethanol** itself is not the active pharmaceutical ingredient, its structural similarity and presence as a precursor and impurity link it directly to the biological action of Naproxen.

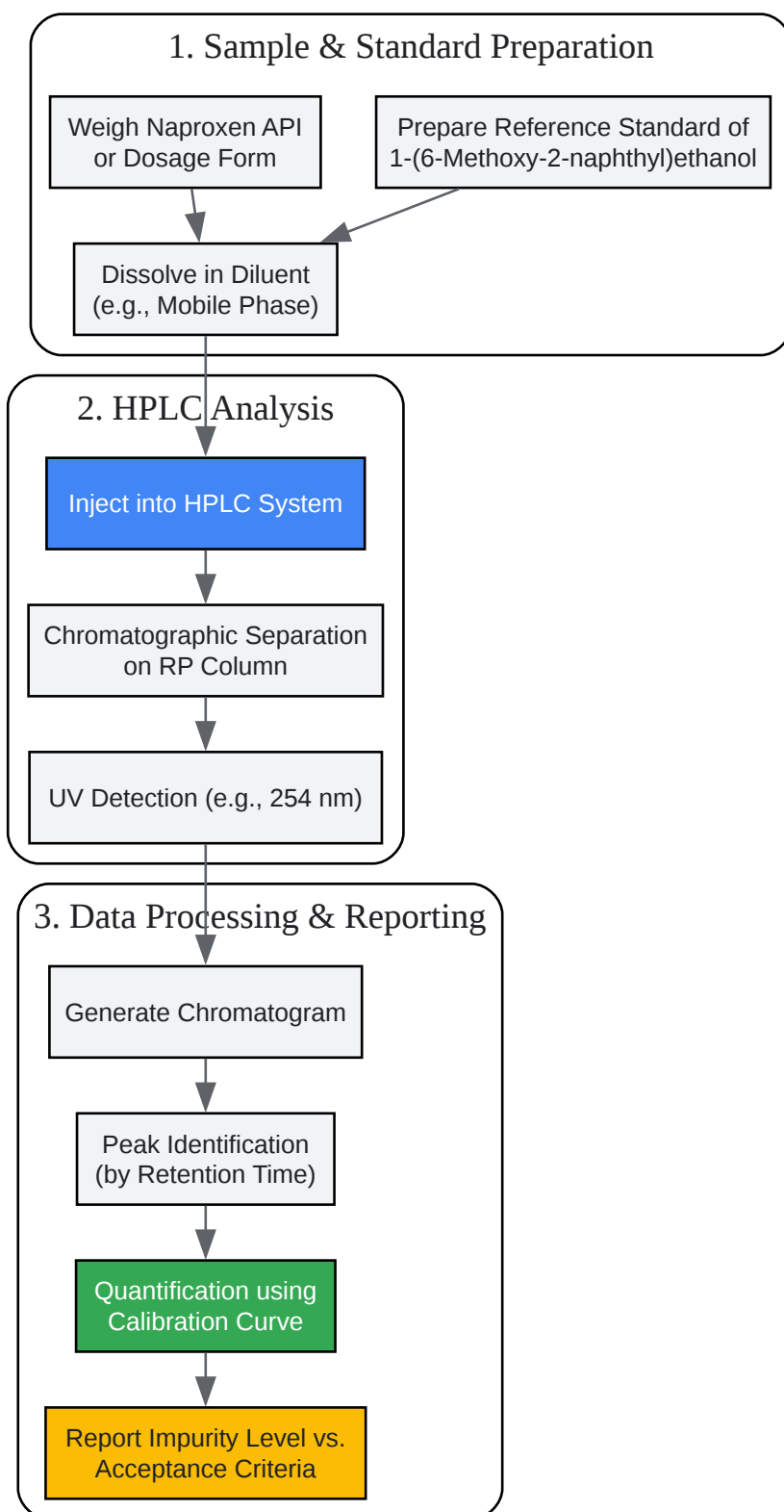


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Naproxen's Inhibition of the COX Signaling Pathway.

Analytical Workflow Visualization

The quality control process for ensuring the purity of Naproxen involves a systematic workflow to detect and quantify impurities like **1-(6-Methoxy-2-naphthyl)ethanol**.



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Workflow for Impurity Analysis of Naproxen.

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